molecular formula C15H18N8 B6448663 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549005-07-2

3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448663
M. Wt: 310.36 g/mol
InChI Key: PFAIFWFAIBGPLA-UHFFFAOYSA-N
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Description

3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (hereafter referred to as DMPP) is an organic compound that has been studied for its potential applications in scientific research. DMPP has been investigated for its ability to act as a neurotransmitter receptor agonist, as well as its potential role in the regulation of several metabolic processes. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile' involves the reaction of 4-(6-(dimethylamino)pyrimidin-4-yl)piperazine-1-carbonitrile with 2-bromo-3-nitropyrazine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then treated with acetic anhydride to form the final product.

Starting Materials
4-(6-(dimethylamino)pyrimidin-4-yl)piperazine-1-carbonitrile, 2-bromo-3-nitropyrazine, palladium on carbon, hydrogen gas, acetic anhydride

Reaction
Step 1: 4-(6-(dimethylamino)pyrimidin-4-yl)piperazine-1-carbonitrile is reacted with 2-bromo-3-nitropyrazine in the presence of a base such as potassium carbonate in DMF at elevated temperature to form the intermediate 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-nitrocarbonitrile., Step 2: The nitro group in the intermediate is reduced to an amino group using palladium on carbon and hydrogen gas in the presence of a base such as triethylamine in ethanol at elevated temperature to form the intermediate 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile., Step 3: The intermediate is then treated with acetic anhydride in the presence of a base such as pyridine at room temperature to form the final product '3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile'.

Mechanism Of Action

The mechanism of action of DMPP is not yet fully understood. However, it is believed to act as an agonist at several neurotransmitter receptors, including those for serotonin, dopamine, and norepinephrine. In addition, DMPP has been found to modulate the activity of several enzymes, including those involved in the metabolism of lipids and carbohydrates. Furthermore, DMPP has been shown to possess anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of DMPP have been studied in several animal models. In these studies, DMPP has been found to modulate the activity of several enzymes, including those involved in the metabolism of lipids and carbohydrates. Furthermore, DMPP has been shown to possess anti-inflammatory and antioxidant properties, as well as to act as an agonist at several neurotransmitter receptors, including those for serotonin, dopamine, and norepinephrine.

Advantages And Limitations For Lab Experiments

The use of DMPP in laboratory experiments offers several advantages. First, it is relatively inexpensive and can be synthesized in a variety of ways. In addition, DMPP is relatively stable and has a relatively low toxicity profile. Furthermore, DMPP has been found to possess several desirable biochemical and physiological effects, making it a useful tool for scientific research.
However, there are several limitations to the use of DMPP in laboratory experiments. First, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain contexts. In addition, DMPP has been found to possess relatively low affinity for certain neurotransmitter receptors, making it difficult to use in certain experiments. Furthermore, its effects can vary depending on the dose and the experimental conditions, making it difficult to achieve consistent results.

Future Directions

There are several potential future directions for research into DMPP. First, further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. In addition, further studies are needed to determine the optimal dose and conditions for its use in laboratory experiments. Furthermore, additional research is required to determine the potential long-term effects of DMPP on biochemical and physiological processes. Finally, further research is needed to identify potential new uses for DMPP, such as its potential use in drug development.

Scientific Research Applications

DMPP has been studied for its potential use in scientific research. It has been investigated for its ability to act as a neurotransmitter receptor agonist, as well as its potential role in the regulation of several metabolic processes. In addition, DMPP has been studied for its ability to modulate the activity of several enzymes, including those involved in the metabolism of lipids and carbohydrates. Furthermore, DMPP has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to act as an antioxidant.

properties

IUPAC Name

3-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-21(2)13-9-14(20-11-19-13)22-5-7-23(8-6-22)15-12(10-16)17-3-4-18-15/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAIFWFAIBGPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

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